

### What is Einecs 254-844-1 chemical structure?

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Compound of Interest

Compound Name: Einecs 254-844-1

Cat. No.: B12797826

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An In-depth Technical Guide to **EINECS 254-844-1**: Chemical Structure, Properties, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

## **Chemical Identity and Structure**

**EINECS 254-844-1** is the European Inventory of Existing Commercial Chemical Substances number for the chemical compound identified as 2-[bis(2-hydroxyethyl)amino]ethanol;prop-2-enoic acid. This substance is an acid-base adduct formed from triethanolamine and acrylic acid.

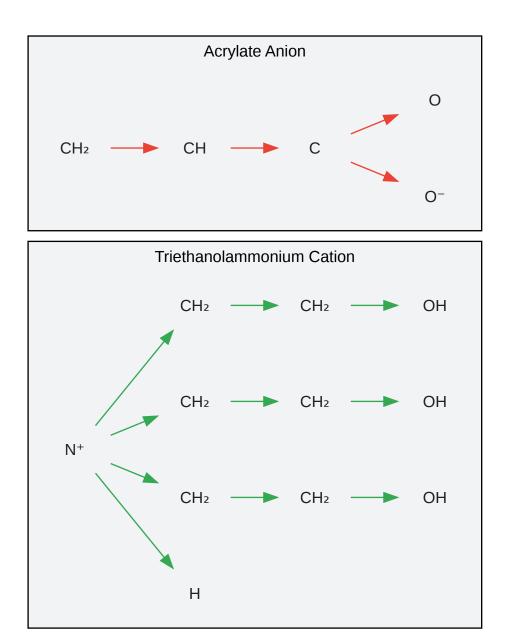
Molecular Formula: C9H19NO5

Molecular Weight: 221.25 g/mol

The chemical structure of **EINECS 254-844-1** is represented by the ionic association of the triethanolammonium cation and the acrylate anion.

## **Chemical Structure Diagram**





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Caption: Chemical structure of 2-[bis(2-hydroxyethyl)amino]ethanol;prop-2-enoic acid.

## **Physicochemical and Toxicological Data**

A summary of key physicochemical and toxicological data for the components of **EINECS 254-844-1** is presented below. It is important to note that the adduct itself may have properties that differ from its individual components.



Property	Triethanolamine	Acrylic Acid	Notes
Appearance	Colorless, viscous, hygroscopic liquid or crystals	Colorless liquid with a characteristic acrid or tart smell	The adduct is often found in solution or as part of a polymer matrix.
pH (1.49% solution)	10.06	Acidic	The pH of the adduct solution can be buffered by using anionic polymers of acrylic and methacrylic acid, with resulting pH values as low as 7.20.[1]
Dermal Absorption	Can penetrate the skin.[2]	Readily absorbed through the skin.	In vitro studies on human skin with a 1% triethanolamine formulation at pH 7.0 showed 0.43% of the applied dose absorbed into the receptor fluid within 24 hours.[2]
Toxicity	High doses are generally well-tolerated by rats and mice, with the liver and kidneys being the primary sites of toxicity.[3] Skin irritation can occur with dermal application, especially with undiluted substance.[3]	Can cause severe skin burns and eye damage.	The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that triethanolamine and its related ingredients are safe for use in cosmetics when formulated to be non- irritating and should not be used in products where N-



nitroso compounds can form.[4][5]

# Experimental Protocols Synthesis of Triethanolamine Acrylate Compound

A method for preparing a triethanolamine acrylate compound has been described in a patent, which involves the transesterification of a methyl acrylate compound with triethanolamine.

#### Materials:

- Organic solvent (e.g., toluene, cyclohexane)
- Catalyst (e.g., supported zinc bromide)
- Polymerization inhibitor (e.g., hydroquinone monomethyl ether)
- · Methyl acrylate or methyl methacrylate
- Triethanolamine

#### Procedure:

- Charge a reactor equipped with a reaction and rectification device with the organic solvent, catalyst, polymerization inhibitor, and the methyl acrylate compound.
- Stir the mixture and heat to a temperature between 0-90 °C.
- Dropwise add triethanolamine to the reaction system.
- Maintain the reaction for 0.5-15 hours.
- After the reaction is complete, filter to recover the catalyst.
- Perform vacuum rectification to remove low-boiling compounds and obtain the triethanolamine acrylate product.



For a specific example, 2064g of methyl acrylate, 450g of cyclohexane, 18.8g of a nitroxyl free radical piperidine alcohols inhibitor, and 45.8g of an activated carbon-supported Zinc Bromide catalyst were heated to 70°C. 596g of triethanolamine was then added dropwise, and the reaction was brought to reflux. The final product, triethanolamine triacrylate, was obtained after catalyst recovery and vacuum rectification, yielding 646g.

## **Analytical Methodology: LC-MS/MS for Triethanolamine**

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of mono-, di-, and triethanolamine in cosmetic products.[6]

#### Instrumentation:

- Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)
- Hydrophilic Interaction Liquid Chromatography (HILIC) column

#### Mobile Phase:

• Isocratic elution with acetonitrile and 5 mM ammonium formate in water (88:12, v/v)[6]

#### Mass Spectrometry Parameters:

- Precursor to Product Ion Transition for Triethanolamine: m/z 150.1 → 130.0[6]
- Internal Standard (Triethylamine): m/z 102.2 → 58.0[6]

#### Sample Preparation:

A single extraction of the cosmetic matrix with acetonitrile.

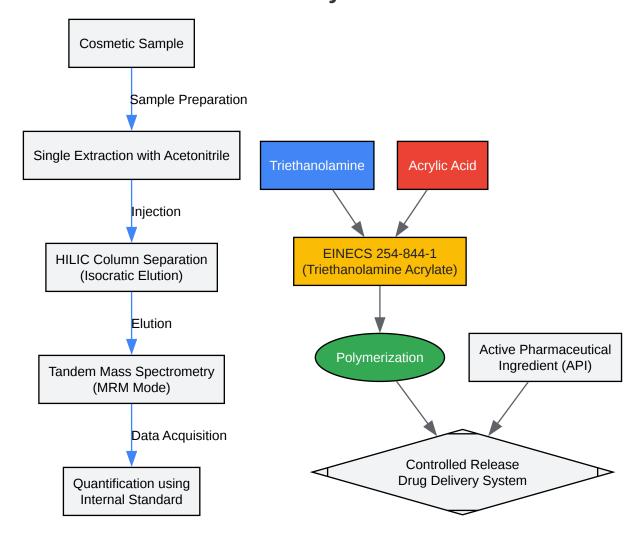
#### Method Performance:

- Calibration Curve for Triethanolamine: 1-1000 ppb with a correlation coefficient greater than 0.99.[6]
- Intra- and Inter-assay Accuracy: Ranged from 92.92% to 101.15%.[6]
- Intra- and Inter-assay Precision (Coefficients of Variance): Less than 9.38%.[6]



- Limit of Detection (LOD): 0.49 ppb[6]
- Limit of Quantification (LOQ): 1.96 ppb[6]

## **Workflow for LC-MS/MS Analysis**



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